molecular formula C23H28N2O6S B2545545 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921993-09-1

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2545545
CAS RN: 921993-09-1
M. Wt: 460.55
InChI Key: IAYLKWUKIKMHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H28N2O6S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Secondary o-hydroxybenzene sulfonamides have been utilized as bis-electrophilic partners in the synthesis of dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides and their heterocyclic analogs, demonstrating a new approach to privileged tricyclic scaffolds for drug design. This strategy enables the construction of diverse heterocycles within tricyclic frameworks by altering the nature of the bis-electrophilic aromatic partner in cyclization processes, showing promise in drug discovery and medicinal chemistry (Sapegin et al., 2016).

Biological Activity and Potential Therapeutic Applications

Primary sulfonamide functionality has been exploited in synthesizing [1,4]oxazepine-based sulfonamides, showing strong inhibition of human carbonic anhydrases, a class of enzymes relevant to therapeutic interventions. This highlights the dual role of primary sulfonamide in enabling ring construction and acting as an enzyme prosthetic zinc-binding group, suggesting potential applications in designing inhibitors for therapeutic use (Sapegin et al., 2018).

Enzymatic Inhibition and Antimicrobial Properties

A series of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety has been synthesized, showing good inhibitors of lipoxygenase but moderate inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Additionally, certain compounds demonstrated significant antibacterial properties. This indicates the versatility of these compounds in addressing various biological targets, including enzyme inhibition and antimicrobial activity, which could be beneficial for developing new therapeutic agents (Irshad et al., 2016).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S/c1-15(2)13-25-18-7-5-16(11-20(18)31-14-23(3,4)22(25)26)24-32(27,28)17-6-8-19-21(12-17)30-10-9-29-19/h5-8,11-12,15,24H,9-10,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYLKWUKIKMHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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